

discovery and history of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(S)-(+)-2,2-
Compound Name:	Dimethylcyclopropanecarboxamide
	e

Cat. No.: B1354036

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**.

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide, with the CAS number 75885-58-4, is a chiral organic compound that has garnered significant attention in the pharmaceutical industry.^{[1][2]} Its primary importance lies in its role as a key intermediate in the synthesis of Cilastatin.^{[3][4]} Cilastatin is a renal dehydropeptidase inhibitor co-administered with the broad-spectrum carbapenem antibiotic, imipenem. This combination therapy prevents the renal metabolism of imipenem, thereby increasing its efficacy. The development of an efficient and stereoselective synthesis for **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** has been a critical aspect of the commercial production of this life-saving drug combination. This guide will delve into the historical context of its discovery, detail the various synthetic methodologies developed over the years, and discuss its known biological relevance.

Discovery and History

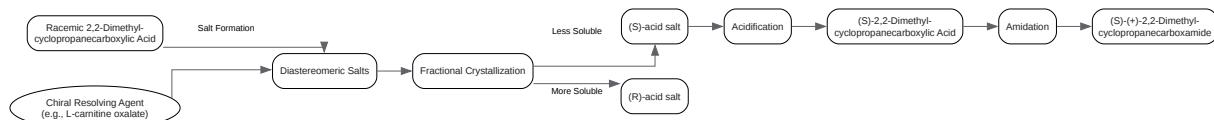
The history of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** is intrinsically linked to the development of the antibiotic combination imipenem/cilastatin by Merck & Co. in the 1980s. Imipenem, a potent antibiotic, was found to be rapidly degraded by the renal enzyme dehydropeptidase-I. To protect imipenem from this degradation, a search for a potent and specific inhibitor of this enzyme was initiated, which led to the discovery of Cilastatin.

The chemical structure of Cilastatin incorporates the **(S)-(+)-2,2-dimethylcyclopropylcarbonyl** moiety, making the synthesis of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** a crucial step. Early patents filed by Merck & Co. in the 1980s describe the synthesis of Cilastatin and, consequently, the methods for preparing its key intermediates. The development of stereoselective methods to produce the **(S)-enantiomer of 2,2-dimethylcyclopropanecarboxamide** in high purity and yield has been an area of active research and process optimization ever since.

Over the years, the synthetic strategies have evolved from classical chemical resolution of racemic mixtures to more advanced asymmetric synthesis and biocatalytic methods, reflecting the broader trends in chiral drug synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** is presented in the table below.


Property	Value	Reference
CAS Number	75885-58-4	[1][2][5][6]
Molecular Formula	C ₆ H ₁₁ NO	[1][6]
Molecular Weight	113.16 g/mol	[1][6]
Appearance	White to off-white crystalline powder	[1]
Melting Point	135-140 °C	[1][5][6][7]
Boiling Point	203-204 °C	[6][7]
Optical Rotation	[α] ²⁰ D = +78° to +88° (c=1 in Methanol)	[1]
Purity	≥ 98% (GC)	[1]

Synthetic Methodologies

The synthesis of enantiomerically pure **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** has been approached through several distinct routes. The primary strategies include chemical resolution of a racemic precursor, asymmetric synthesis, and biocatalysis.

One of the earliest and most common approaches involves the synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid, followed by resolution using a chiral resolving agent to isolate the desired (S)-enantiomer. The resolved carboxylic acid is then converted to the corresponding amide.

A representative workflow for this process is as follows:

[Click to download full resolution via product page](#)

Figure 1. General workflow for the chemical resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis and Resolution of 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol is a composite based on methodologies described in the literature.[\[3\]](#)

Step 1: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

- Materials: 2-Methylbutenoic acid, dibromomethane, zinc powder, copper(I) chloride, acetyl chloride, diethyl ether, hydrochloric acid.
- Procedure:
 - To a suspension of zinc powder and a catalytic amount of copper(I) chloride in diethyl ether, add a solution of 2-methylbutenoic acid and dibromomethane in diethyl ether dropwise.
 - Add acetyl chloride to initiate and accelerate the cyclopropanation reaction.
 - Reflux the mixture until the reaction is complete (monitored by TLC or GC).
 - Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer, and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.
 - Acidify the aqueous solution with hydrochloric acid to precipitate the racemic 2,2-dimethylcyclopropanecarboxylic acid.
 - Filter, wash with cold water, and dry the product.

Step 2: Chiral Resolution

- Materials: Racemic 2,2-dimethylcyclopropanecarboxylic acid, L-carnitine oxalate, thionyl chloride, an appropriate solvent system (e.g., a mixture of alcohols and water).
- Procedure:
 - Convert the racemic carboxylic acid to its acid chloride using thionyl chloride.
 - React the acid chloride with L-carnitine oxalate in a suitable solvent to form diastereomeric salts.
 - Perform fractional crystallization by carefully controlling the temperature and solvent composition to selectively precipitate the less soluble diastereomeric salt of the (S)-acid.
 - Isolate the crystals by filtration.
 - Hydrolyze the isolated diastereomeric salt with a base to liberate (S)-2,2-dimethylcyclopropanecarboxylic acid.
 - Acidify and extract the product.

Step 3: Amidation

- Materials: (S)-2,2-Dimethylcyclopropanecarboxylic acid, thionyl chloride, ammonia.
- Procedure:
 - Convert the (S)-carboxylic acid to the corresponding acid chloride using thionyl chloride.
 - React the acid chloride with an excess of ammonia (e.g., aqueous ammonia or ammonia gas in an inert solvent) to form **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**.
 - Isolate and purify the product by crystallization.

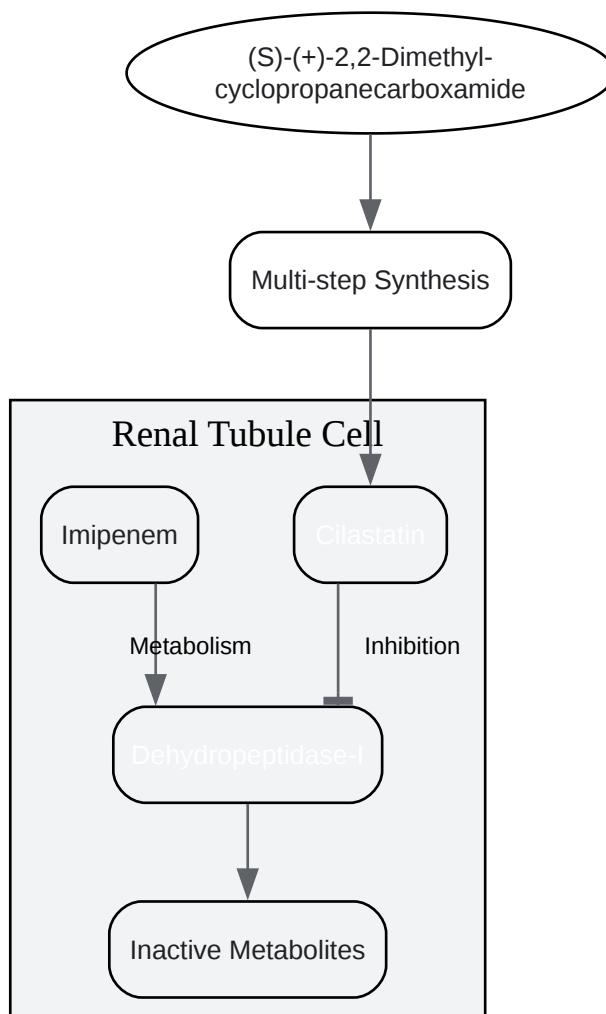
Asymmetric synthesis routes aim to directly produce the desired (S)-enantiomer, avoiding the need for resolution of a racemic mixture. One notable method involves the asymmetric cyclopropanation of an alkene using a chiral catalyst.

Experimental Protocol: Asymmetric Cyclopropanation

This protocol is based on the principles of transition-metal catalyzed cyclopropanation.[\[3\]](#)

- Materials: 2-Methylpropene (isobutylene), a diazo compound (e.g., ethyl diazoacetate), a chiral transition metal catalyst (e.g., a rhodium or copper complex with a chiral ligand), an inert solvent (e.g., dichloromethane).
- Procedure:
 - In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the solvent.
 - Introduce 2-methylpropene into the reaction mixture.
 - Slowly add the diazo compound to the reaction mixture at a controlled temperature.
 - Stir the reaction until completion.
 - Remove the catalyst and purify the resulting ester.
 - Hydrolyze the ester to (S)-2,2-dimethylcyclopropanecarboxylic acid.
 - Convert the carboxylic acid to the amide as described in the previous section.

More recent and "greener" approaches utilize enzymes for the stereoselective synthesis of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**. This can be achieved through the enzymatic resolution of a racemic ester or amide.


Experimental Protocol: Enzymatic Resolution of Racemic Amide

- Materials: Racemic 2,2-dimethylcyclopropanecarboxamide, a specific hydrolase enzyme (e.g., an amidase from a microbial source), buffer solution.
- Procedure:
 - Suspend the racemic 2,2-dimethylcyclopropanecarboxamide in a buffered aqueous solution.

- Add the amidase enzyme.
- Incubate the mixture under controlled temperature and pH. The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-amide unreacted.
- Monitor the reaction for optimal conversion (ideally around 50%).
- Separate the unreacted **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** from the (R)-carboxylic acid by extraction or chromatography.

Biological Relevance and Future Research Directions

The primary and well-established biological relevance of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** is its role as a crucial building block for the synthesis of Cilastatin. Cilastatin inhibits the enzyme dehydropeptidase-I, which is located in the brush border of the proximal renal tubules. This inhibition prevents the breakdown of the antibiotic imipenem, thereby prolonging its half-life and ensuring its therapeutic efficacy.

[Click to download full resolution via product page](#)

Figure 2. The inhibitory action of Cilastatin, synthesized from **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide**, on the renal metabolism of Imipenem.

Direct studies on the biological activity or involvement in signaling pathways of **(S)-(+)-2,2-Dimethylcyclopropanecarboxamide** itself are currently limited in publicly available literature. Its small size and chemical structure, featuring a cyclopropane ring, suggest potential for interactions with biological macromolecules. The cyclopropane motif is present in various biologically active natural products and pharmaceuticals, where it can impart conformational rigidity and influence binding to target proteins.

Future research could explore the following areas:

- Screening for independent biological activity: The compound could be screened against various biological targets to identify any previously unknown pharmacological effects.
- Cytotoxicity studies: Assessing the cytotoxicity of the compound against a panel of cancer cell lines could reveal potential anti-proliferative effects.
- Use in medicinal chemistry: The (S)-(+)-2,2-dimethylcyclopropylcarbonyl moiety could be incorporated into other molecular scaffolds to explore its influence on the biological activity of new chemical entities.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess (ee) for different synthetic approaches to obtain the (S)-enantiomer.

Synthetic Approach	Starting Material	Key Reagent/Catalyst	Yield	Enantiomeric Excess (ee)	Reference
Chemical Resolution	2-Methylbutenoic acid	L-carnitine oxalate	16.7% (for the resolved acid)	>98%	[3]
Asymmetric Synthesis	2-Methylpropene	Chiral iron carbene	-	up to 92%	[3]
Biocatalytic Resolution	Racemic ethyl-2,2-dimethylcyclopropanecarboxylate	Lipase Novozym 435	49.0% (for the resolved acid)	98.7%	
Multi-step Synthesis	Glycine ethyl ester hydrochloride	L-(-)-menthol	>17% (overall)	>98%	[8]

Conclusion

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a molecule of significant industrial importance, primarily due to its indispensable role in the synthesis of the dehydropeptidase-I inhibitor, Cilastatin. Its discovery and the subsequent evolution of its synthesis from classical resolution to more efficient asymmetric and biocatalytic methods highlight key advancements in pharmaceutical process chemistry. While its own biological activity remains largely unexplored, its structural features suggest that it could be a valuable scaffold for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals in the field of drug development, summarizing the key historical, chemical, and biological aspects of this important chiral intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kjdb.org [kjdb.org]
- 5. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354036#discovery-and-history-of-s-2-2-dimethylcyclopropanecarboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com